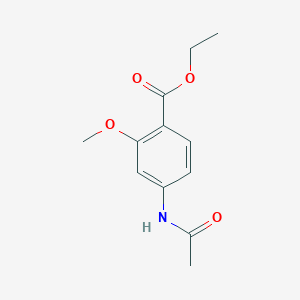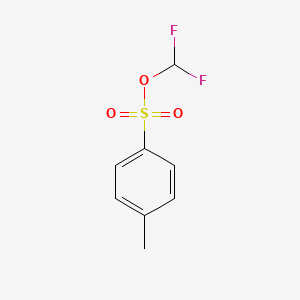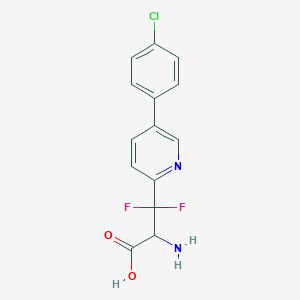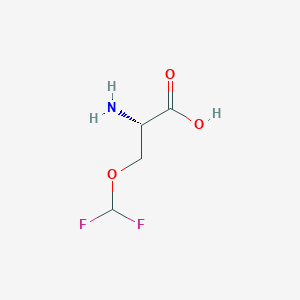![molecular formula C10H5ClN4S B12993257 4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B12993257.png)
4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a chloro group at the 4-position and a pyrimidin-5-yl group at the 6-position
Preparation Methods
The synthesis of 4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to afford the thienopyrimidine-4-ones . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Chemical Reactions Analysis
4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain kinase enzymes, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) and autophagy (cellular degradation) in cancer cells . Additionally, it can modulate the activity of inflammatory mediators, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,4-b]pyridine derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atoms in the pyridine ring.
2-Thioxopyrimidine derivatives: These compounds contain a sulfur atom at the 2-position of the pyrimidine ring and exhibit diverse biological activities.
Thiophene derivatives: These compounds have a thiophene ring and are known for their wide range of therapeutic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H5ClN4S |
|---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
4-chloro-6-pyrimidin-5-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H5ClN4S/c11-10-9-7(14-5-15-10)1-8(16-9)6-2-12-4-13-3-6/h1-5H |
InChI Key |
ZWGKIGGCZDMOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)C3=CN=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B12993191.png)

![tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12993212.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12993216.png)

![(R)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12993225.png)

![5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine](/img/structure/B12993240.png)

![(7-Azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B12993254.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
![[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester](/img/structure/B12993282.png)

